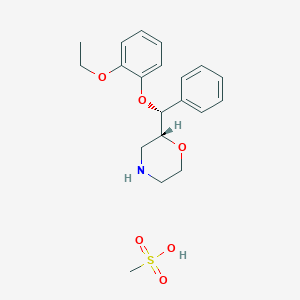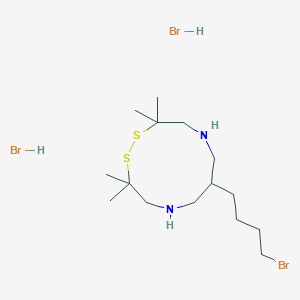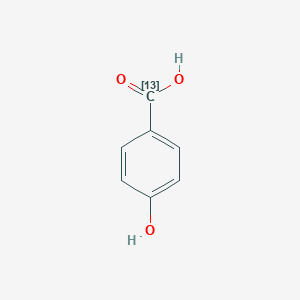
(S)-(-)-Ethyl Leucate
Descripción general
Descripción
(S)-(-)-Ethyl Leucate, or SEL, is a chiral compound with a variety of uses in the laboratory and in scientific research. It is a white, crystalline solid with a melting point of 152-154°C and is soluble in organic solvents such as ethanol and methanol. SEL is widely used as a chiral intermediate in the synthesis of pharmaceuticals and fine chemicals, and is also used as a chiral selector in chromatography, as well as an additive in biochemistry and molecular biology applications.
Aplicaciones Científicas De Investigación
Enzyme Synthesis and Flavor Enhancement in Japanese Sake
(S)-(-)-Ethyl Leucate, also known as Ethyl 2-hydroxy-4-methylpentanoate, plays a significant role in the production of Japanese sake. Researchers Shimizu et al. (2016) discovered that the mold Aspergillus oryzae synthesizes leucate from leucine, which is then transformed into ethyl leucate by yeast Saccharomyces cerevisiae during sake fermentation. This process contributes to the fruity flavor of sake. They identified and expressed the gene responsible for this synthesis, leading to a modified strain of A. oryzae that produced significantly higher amounts of ethyl leucate, suggesting its potential in fermenting high-quality sake with an enhanced flavor profile (Shimizu et al., 2016).
Impact on Wine Aroma
In the context of wine, the enantiomers of ethyl leucate have been studied for their distribution and organoleptic impact. Lytra et al. (2012) analyzed various wines and found different distributions of ethyl leucate enantiomers, with white wines typically presenting only the R form, while red wines contained both forms. The study highlighted that these compounds contribute significantly to the fruity aromas in wine, indicating a synergistic effect on the perception of these aromas (Lytra et al., 2012).
Antibacterial and Antipyretic Properties
Although not directly involving (S)-(-)-Ethyl Leucate, related research on the ethyl acetate extract of Leucas aspera, a plant with various traditional medicinal uses, reveals insights into the potential antibacterial, analgesic, and antipyretic activities of compounds possibly related to ethyl leucate. Studies by Padmakumari et al. (2012) and Augustine et al. (2014) indicated significant antimicrobial and immunomodulatory effects, suggesting a broader scope of applications for similar ethyl acetate-derived compounds (Padmakumari et al., 2012); (Augustine et al., 2014).
Propiedades
IUPAC Name |
ethyl (2S)-2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOWVDPHIXNEN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530957 | |
| Record name | Ethyl (2S)-2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Ethyl Leucate | |
CAS RN |
60856-85-1 | |
| Record name | Ethyl 2-hydroxy-4-methylvalerate, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2S)-2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU52L66UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)





![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)





